molecular formula C5H10O2S B1218336 4-(Methylsulfanyl)butanoic acid CAS No. 32391-97-2

4-(Methylsulfanyl)butanoic acid

Cat. No.: B1218336
CAS No.: 32391-97-2
M. Wt: 134.2 g/mol
InChI Key: VDSUAILXEZKWIZ-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-(Methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

While the exact mechanism of action of “4-(Methylsulfanyl)butanoic acid” is not specified in the search results, it is derived from L-methionine via the action of methionine transaminase .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes . Dust formation should be avoided and breathing mist, gas, or vapors should be prevented . Personal protective equipment should be used and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .

Future Directions

“4-(Methylsulfanyl)butanoic acid” is a natural precursor in methionine biosynthesis . For decades, synthetic HMTBA has been used on an industrial scale as a supplement to animal feeds in order to boost methionine production, particularly in farmed poultry . This suggests that the compound could have potential applications in the field of animal nutrition.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylsulfanyl)butanoic acid can be synthesized through several methods. One common approach involves the alkylation of butanoic acid derivatives with methylthiol. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide to deprotonate the butanoic acid, followed by the addition of methylthiol to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 4-(Methylsulfonyl)butanoic acid, which can be obtained through the oxidation of 4-(Methylthio)butanoic acid. This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted butanoic acid derivatives.

Comparison with Similar Compounds

4-(Methylsulfanyl)butanoic acid can be compared with other similar compounds such as:

    Methionine: An essential amino acid with a similar methylsulfanyl group.

    4-(Methylsulfonyl)butanoic acid: An oxidized form of this compound.

    2-Hydroxy-4-(methylsulfanyl)butanoic acid: A hydroxy derivative used as a feed supplement.

Uniqueness

This compound is unique due to its specific structure and reactivity, which allows it to participate in a variety of chemical reactions and biological processes. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSUAILXEZKWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954166
Record name 4-(Methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32391-97-2
Record name Methylthiobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032391972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulfanyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of 4-(methylsulfanyl)butanoic acid?

A1: The crystal structure of this compound, a common poultry feed supplement, reveals important information about its molecular arrangement. [] The asymmetric unit contains two conformationally distinct molecules, indicating potential for diverse interactions. [] Furthermore, these molecules engage in a two-dimensional hydrogen-bonding network, [] which could influence its properties such as solubility and stability. Understanding these structural details can provide insights into its biological activity and guide the design of related compounds.

Q2: How does the structure of this compound derivatives impact their interactions?

A2: Research on derivatives like (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid highlights the role of specific structural features in molecular interactions. [] For instance, the presence of the 1,3-dioxoisoindolin-2-yl unit and its orientation relative to the carboxylate group directly influences the formation of intramolecular and intermolecular hydrogen bonds. [] These interactions dictate how these molecules arrange themselves in the solid state, impacting their physicochemical properties.

Q3: Can you elaborate on the applications of this compound derivatives in different fields?

A3: this compound derivatives exhibit potential in diverse fields. For instance, a disulfanyl hypopigmenting peptide (dSHP) incorporating this compound has been explored for its use in cosmetic compositions due to its promising whitening efficacy. [] This highlights the potential of modifying this compound to develop compounds with desirable biological activities for specific applications.

Q4: How do carboxamide derivatives of this compound interact with proteins?

A4: Studies using ultrasonic interferometry reveal the interaction of carboxamide derivatives of this compound, such as 2-{[2-(cyclohexycarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA), with bovine serum albumin (BSA). [] These interactions are influenced by pH, with stronger binding observed at acidic pH. [] The association constants (K f) determined through Scatchard analysis provide quantitative insights into the binding affinity. [] Understanding such interactions with proteins is crucial as it can affect the compound's distribution, metabolism, and efficacy.

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